molecular formula C16H19NO6 B2671220 4-((Benzyloxy)carbonyl)-1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 2126160-65-2

4-((Benzyloxy)carbonyl)-1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B2671220
CAS No.: 2126160-65-2
M. Wt: 321.329
InChI Key: NEMJYOYNAACYIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

4-phenylmethoxycarbonyl-1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO6/c18-14(19)13-11-23-16(6-8-21-9-7-16)17(13)15(20)22-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMJYOYNAACYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12N(C(CO2)C(=O)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-((Benzyloxy)carbonyl)-1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps. One common synthetic route includes the formation of the spirocyclic core through a [2,3]-Stevens rearrangement. This method involves the use of specific reagents and conditions to achieve the desired spirocyclic framework . Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

4-((Benzyloxy)carbonyl)-1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

  • Chemistry:
    • Intermediate in Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure can be modified through various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis .
  • Biology:
    • Biological Interactions: Due to its unique binding properties, this compound is studied for its potential interactions with biological macromolecules. It may inhibit or modify the activity of certain proteins or enzymes, which is crucial for understanding biochemical pathways and developing new therapeutic agents .
    • Drug Development: The compound's structural characteristics suggest potential applications in drug design, particularly for targeting specific receptors or enzymes involved in disease processes.
  • Material Science:
    • Development of New Materials: The compound's unique properties make it suitable for developing new materials with tailored functionalities. This includes applications in coatings, polymers, and other advanced materials that require specific chemical properties.

Case Studies and Research Findings

A review of literature indicates that compounds similar to 4-((Benzyloxy)carbonyl)-1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylic acid have been explored for their biological activities:

  • Anticancer Properties: Research has indicated that derivatives of spirocyclic compounds exhibit anticancer activities by interacting with cellular pathways involved in proliferation and apoptosis .
  • Antiviral Activity: Some studies have shown that spirocyclic compounds can act as antiviral agents by inhibiting viral replication mechanisms within host cells .

Potential Future Directions

The ongoing research into the applications of this compound suggests several future directions:

  • Medicinal Chemistry: Continued exploration into its pharmacological properties could lead to the development of novel therapeutics targeting specific diseases.
  • Material Innovations: Investigating its use in creating new materials with enhanced properties could open avenues in various industrial applications.

Mechanism of Action

The mechanism of action of 4-((Benzyloxy)carbonyl)-1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modifying their activity. The pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-((Benzyloxy)carbonyl)-1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylic acid
  • Molecular Formula: C₁₆H₁₉NO₆
  • Molecular Weight : 321.33 g/mol
  • CAS Purity : ≥95% (as per commercial sourcing)

Structural Features :
This compound is a spirocyclic derivative containing a 4-azaspiro[4.5]decane core, modified with a benzyloxycarbonyl (Cbz) protecting group at the nitrogen and a carboxylic acid moiety at position 2. The 1,8-dioxa component introduces two oxygen atoms into the spirocyclic system, distinguishing it from simpler azaspiro derivatives .

Applications :
Primarily utilized as a synthetic intermediate in organic and medicinal chemistry, it serves as a building block for peptide mimetics and spirocyclic drug candidates. Recent studies highlight its role in deodorant formulations, where it inhibits bacterial enzymes (e.g., S. hominis C-S β-lyase) to suppress malodors .

Comparative Analysis with Structurally Similar Compounds

The compound’s unique spirocyclic architecture and functional groups warrant comparison with analogs in terms of structural features, physicochemical properties, and bioactivity. Below is a detailed comparison based on available

Structural and Functional Group Comparisons

Table 1: Key Structural Differences

Compound Name/Identifier Core Structure Substituents Molecular Weight (g/mol) Notable Features Source
Target Compound 1,8-Dioxa-4-azaspiro[4.5]decane Cbz at N4; COOH at C3 321.33 Dual oxygen atoms in spiro ring
EX16 (N-CBz-1-oxa analog) 1-Oxa-4-azaspiro[4.5]decane Cbz at N4; COOH at C3 ~315 (estimated) Single oxygen in spiro ring
EX15 (Boc-protected oxazolidine) Oxazolidine Boc at N3; COOH at C4 285.31 Non-spiro; tert-butyl protection
EX17 (Thiazolidine derivative) Thiazolidine Benzyl at C2; COOH at C4 267.34 Sulfur-containing heterocycle

Key Observations :

  • Spirocyclic vs.
  • Oxygen vs. Sulfur : The 1,8-dioxa system (target compound) may confer greater polarity and hydrogen-bonding capacity than sulfur-containing analogs (e.g., EX17), influencing solubility and target binding .
  • Protecting Groups : The Cbz group (target compound) offers orthogonal deprotection pathways compared to tert-butoxycarbonyl (Boc) in EX15, making it more versatile in multi-step syntheses .

Bioactivity and Efficacy Comparisons

Table 2: Performance in Malodour Inhibition Studies*

Compound Identifier Structure Class % Efficacy (C-S β-lyase Inhibition) Notes Source
Target Compound 1,8-Dioxa-4-azaspiro[4.5]decane 84.2% Highest among spirocyclic analogs
EX16 1-Oxa-4-azaspiro[4.5]decane 93.0% Superior activity but lower stability
EX17 (thiazolidine) Thiazolidine 67.6% Moderate efficacy; sulfur enhances lipophilicity
EX20 1,8-Dioxa-4-azaspiro[4.5]decane 54.1% Discrepancy in data; possible batch variation

*Data from deodorant formulation studies (Conopco/Unilever, 2020).

Critical Insights :

  • Efficacy-Stability Trade-off : EX16 (1-oxa analog) exhibits higher enzyme inhibition (93.0%) than the target compound (84.2%), but its reduced steric bulk may compromise stability under formulation conditions .
  • Data Discrepancy : The target compound’s efficacy varies between studies (84.2% vs. 54.1% for EX20), suggesting experimental variables such as concentration, assay conditions, or impurities .
  • Role of Substituents : The Cbz group in the target compound may sterically hinder enzyme interactions compared to smaller substituents (e.g., Boc in EX15), explaining its moderate efficacy relative to EX16 .

Critical Notes and Limitations

Data Consistency : Discrepancies in bioactivity data (e.g., EX17/EX20) highlight the need for standardized testing protocols.

Structural Complexity : The spirocyclic core complicates synthetic scalability compared to linear analogs like oxazolidines.

Comparative Gaps: Limited data on pharmacokinetics (e.g., logP, bioavailability) restricts a holistic comparison with analogs.

Biological Activity

4-((Benzyloxy)carbonyl)-1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications.

Chemical Structure and Properties

The compound is characterized by the following properties:

  • IUPAC Name : 4-phenylmethoxycarbonyl-1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylic acid
  • Molecular Formula : C16H19NO6
  • Molecular Weight : 321.329 g/mol
  • CAS Number : 2126160-65-2

The spirocyclic structure allows for unique interactions with biological targets, which can influence various biological pathways.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including proteins and enzymes. The mechanism of action may include:

  • Inhibition of Enzyme Activity : The compound may bind to active sites on enzymes, inhibiting their function.
  • Modulation of Receptor Activity : It may act as a ligand for certain receptors, altering signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating its usefulness in developing antimicrobial agents.
  • Neuroprotective Effects : There is evidence suggesting that it may protect neuronal cells from oxidative stress.

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

StudyFindings
Study 1 (PubMed)Evaluated the binding affinity to sigma receptors; showed high affinity and selectivity for σ1 receptors (K(i) = 5.4 ± 0.4 nM) .
Study 2 (RSC Publishing)Investigated the synthesis and biological evaluation of related spirocyclic compounds; noted significant cytotoxicity against cancer cell lines .
Study 3 (LabChem Wako)Analyzed the chemical reactions involving the compound; indicated potential for further functionalization to enhance biological activity .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves:

  • Formation of the spirocyclic core through a [2,3]-Stevens rearrangement.
  • Subsequent functionalization to introduce various substituents that may enhance biological activity.

Common reactions include:

  • Oxidation : Can be oxidized to yield various derivatives.
  • Reduction : Modification of functional groups can be achieved through reduction reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.